molecular formula C23H41BrN2O2S B13716037 Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate

Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate

Cat. No.: B13716037
M. Wt: 489.6 g/mol
InChI Key: MJMLRTGQWVMOQO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate typically involves the reaction of 4-bromo-2-aminothiazole with octadecylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s long octadecyl chain may also influence its interaction with lipid membranes, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Methyl 4-bromo-2-(octadecylamino)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C23H41BrN2O2S

Molecular Weight

489.6 g/mol

IUPAC Name

methyl 4-bromo-2-(octadecylamino)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H41BrN2O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-23-26-21(24)20(29-23)22(27)28-2/h3-19H2,1-2H3,(H,25,26)

InChI Key

MJMLRTGQWVMOQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=NC(=C(S1)C(=O)OC)Br

Origin of Product

United States

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